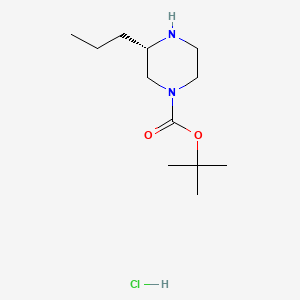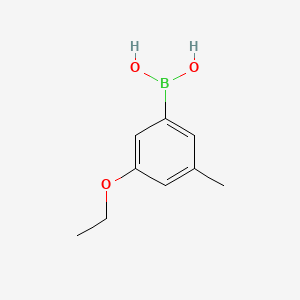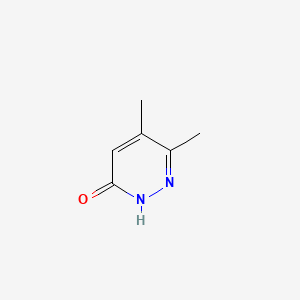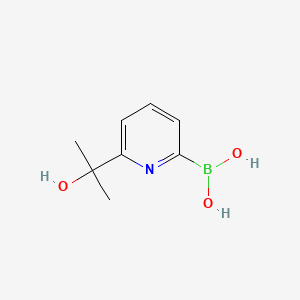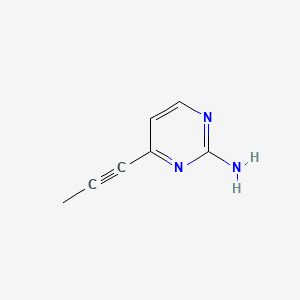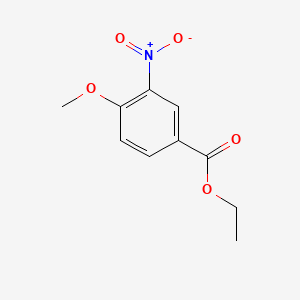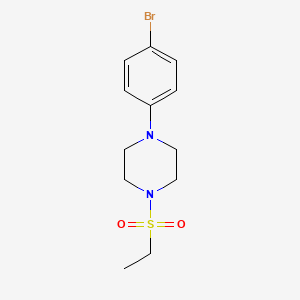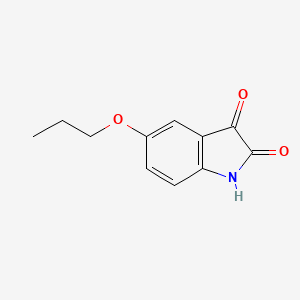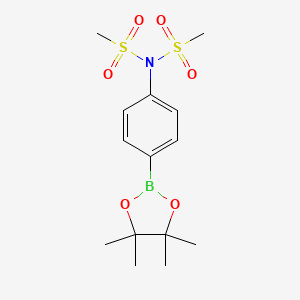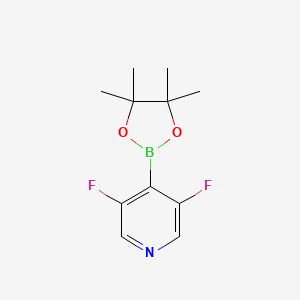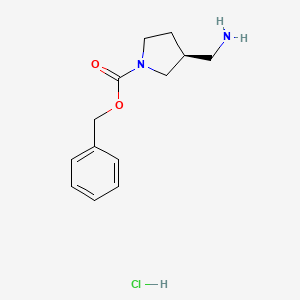
(S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is a chemical compound with a specific stereochemistry, indicated by the (S)-prefix. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The presence of the benzyl group and the aminomethyl substituent on the pyrrolidine ring makes this compound of interest in various chemical and pharmaceutical research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-3-(aminomethyl)pyrrolidine.
Protection of Amino Group: The amino group is often protected using a suitable protecting group such as Boc (tert-butoxycarbonyl) to prevent unwanted side reactions.
Benzylation: The protected amine is then reacted with benzyl chloride under basic conditions to introduce the benzyl group.
Deprotection: The protecting group is removed to yield the free amine.
Formation of Hydrochloride Salt: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the aminomethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of (S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-Boc-3-(aminomethyl)pyrrolidine: A similar compound with a Boc protecting group.
®-3-(Boc-amino)piperidine: Another related compound with a different stereochemistry and ring structure.
tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate: A compound with a tert-butyl protecting group.
Uniqueness
(S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of both benzyl and aminomethyl groups
Eigenschaften
IUPAC Name |
benzyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11;/h1-5,12H,6-10,14H2;1H/t12-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKKIXMBFFDIOD-YDALLXLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C(=O)OCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1CN)C(=O)OCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662651 |
Source


|
| Record name | Benzyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217619-19-6 |
Source


|
| Record name | Benzyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid](/img/structure/B597198.png)
![5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B597202.png)
